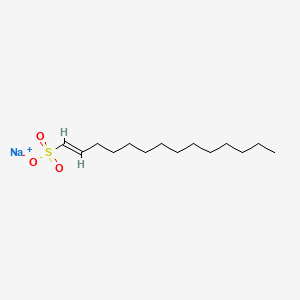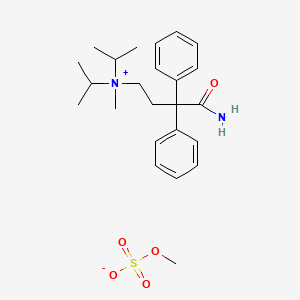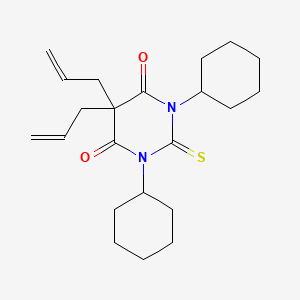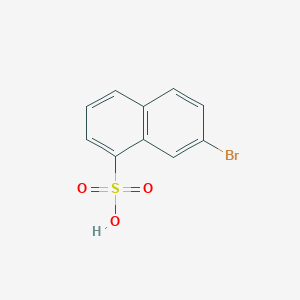
Didodecylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didodecylphenol is an organic compound with the chemical formula
C30H54O
. It is a type of alkylphenol, specifically a phenol substituted with two dodecyl (twelve-carbon) chains. This compound is known for its use in various industrial applications, particularly as a surfactant and in the production of lubricants and polymers.準備方法
Synthetic Routes and Reaction Conditions
Didodecylphenol can be synthesized through the alkylation of phenol with dodecene. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the alkylation process. The general reaction can be represented as:
Phenol+2Dodecene→this compound
The reaction conditions often include elevated temperatures (around 100-150°C) and pressures to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where phenol and dodecene are mixed in the presence of an acid catalyst. The reaction mixture is heated and stirred to promote the alkylation process. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Didodecylphenol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The phenolic hydroxyl group can be reduced to form alkylated cyclohexanols.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alkylated cyclohexanols.
Substitution: Esters and ethers of this compound.
科学的研究の応用
Chemistry
In chemistry, didodecylphenol is used as a surfactant and emulsifying agent. It is also employed in the synthesis of various polymers and resins, where it acts as a stabilizer and modifier.
Biology
This compound has applications in biological research, particularly in the study of cell membranes and lipid interactions. Its surfactant properties make it useful in the preparation of liposomes and other lipid-based delivery systems.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to interact with lipid membranes makes it a candidate for enhancing the bioavailability of hydrophobic drugs.
Industry
Industrially, this compound is used in the production of lubricants, where it improves the thermal stability and performance of the lubricant formulations. It is also used in the manufacture of adhesives, coatings, and sealants.
作用機序
Didodecylphenol exerts its effects primarily through its interaction with lipid membranes. The long alkyl chains allow it to integrate into lipid bilayers, altering their properties and affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
類似化合物との比較
Similar Compounds
Nonylphenol: Another alkylphenol with a nine-carbon chain. It is widely used as a surfactant and in the production of plastics.
Octylphenol: An alkylphenol with an eight-carbon chain, used in similar applications as nonylphenol.
Dodecylphenol: A single dodecyl chain phenol, used in the production of lubricants and as a surfactant.
Uniqueness
Didodecylphenol is unique due to its two long dodecyl chains, which provide enhanced hydrophobicity and surfactant properties compared to its single-chain counterparts. This makes it particularly effective in applications requiring strong interactions with lipid membranes and hydrophobic environments.
特性
CAS番号 |
25482-47-7 |
|---|---|
分子式 |
C30H54O |
分子量 |
430.7 g/mol |
IUPAC名 |
2,3-didodecylphenol |
InChI |
InChI=1S/C30H54O/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(31)29(28)26-22-20-18-16-14-12-10-8-6-4-2/h23,25,27,31H,3-22,24,26H2,1-2H3 |
InChIキー |
ILJOIOLSOMYKNF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





-, (T-4)-](/img/structure/B15345775.png)




![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)


![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)

